2-Phenoxyethyl acrylate
Overview
Description
2-Phenoxyethyl acrylate: is an organic compound with the molecular formula C11H12O3 . It is a monofunctional acrylic monomer that can be polymerized by free radicals. This compound is characterized by its phenoxyethyl group attached to an acrylate moiety, making it a versatile building block in polymer chemistry. It is commonly used in ultraviolet (UV) and electron beam (EB) cured coatings, inks, and adhesives due to its ability to form cross-linked polymer networks .
Mechanism of Action
Target of Action
2-Phenoxyethyl acrylate is primarily used in the adhesives, graphic arts, composites, inks, ultraviolet (UV)-curing coatings, and photoresists electronics industries . Its primary targets are the materials it is applied to, where it forms strong bonds between different materials .
Mode of Action
The mode of action of this compound involves the polymerization of the compound, which leads to the formation of a durable and cohesive bond . In coatings, the mechanism of action involves the evaporation of solvents and the cross-linking of this compound molecules, resulting in a hardened and durable coating .
Biochemical Pathways
It is known that the compound can polymerize if its shelf life or storage temperature are greatly exceeded .
Pharmacokinetics
It has been suggested that metabolic and disposition studies should be conducted to identify breakdown products that would differentiate between epoxidation and hydroxylation as the primary metabolic process .
Result of Action
The result of the action of this compound is the formation of a durable and cohesive bond when used as an adhesive . When used in coatings, it results in a hardened and durable coating .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it can polymerize if its shelf life or storage temperature are greatly exceeded . It also reacts with peroxides and other radical components . Heat develops during polymerization, and ignitable air mixtures can form when the product is heated above the flash point or when sprayed . Therefore, it should be used only outdoors or in a well-ventilated area, and its release to the environment should be avoided .
Biochemical Analysis
Biochemical Properties
2-Phenoxyethyl acrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It can undergo free radical polymerization, which is initiated by free radicals generated from ultraviolet or electron beam radiation . This compound interacts with various enzymes and proteins involved in the polymerization process. For instance, it can interact with photoinitiators like Darocur 1173, which helps initiate the polymerization reaction under ultraviolet light . The nature of these interactions involves the formation of covalent bonds between the acrylate groups and the reactive sites on the enzymes or proteins, leading to the formation of polymer networks .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to this compound can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites . These effects are likely due to the compound’s ability to interact with cellular proteins and enzymes, thereby modulating their activity and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to proteins and enzymes through covalent bonding, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain enzymes involved in DNA replication and repair, resulting in changes in gene expression . Additionally, this compound can activate signaling pathways that regulate cell proliferation and apoptosis, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation . These effects are likely due to the gradual accumulation of the compound within cells and tissues, leading to sustained interactions with cellular proteins and enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can cause significant toxicity . Studies have identified threshold effects, where doses above a certain level lead to adverse effects such as liver and kidney damage . Additionally, high doses of this compound can lead to changes in behavior and neurological function in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways within the body. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form reactive intermediates . These intermediates can further react with cellular macromolecules, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can interact with cofactors such as glutathione, which helps detoxify the compound and prevent its accumulation within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, leading to its localization within specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization within cells. It can be targeted to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be phosphorylated by kinases, which helps direct it to the nucleus where it can interact with nuclear proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From 2-Phenoxyethanol and Acryloyl Chloride:
Reactants: 2-Phenoxyethanol, acryloyl chloride, sodium carbonate, cuprous chloride, and benzene.
Procedure: Acryloyl chloride is added slowly under ice cooling to a mixture of 2-phenoxyethanol, sodium carbonate, cuprous chloride, and benzene with stirring. The mixture is allowed to stand at room temperature for 15 hours and then refluxed for 4 hours.
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Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Polymerization:
Conditions: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Products: Cross-linked polymer networks used in coatings, adhesives, and inks.
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Esterification:
Conditions: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Products: Various esters depending on the alcohol used in the reaction.
Common Reagents and Conditions:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Scientific Research Applications
Chemistry:
- Used as a monomer in the synthesis of polymers with specific properties such as flexibility, hardness, and thermal stability .
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form hydrogels that can swell and release drugs in a controlled manner .
Medicine:
- Explored for use in biomedical applications such as tissue engineering and wound healing due to its biocompatibility and ability to form cross-linked networks .
Industry:
- Widely used in the production of UV and EB cured coatings, inks, and adhesives. These materials are valued for their rapid curing times and excellent mechanical properties .
Comparison with Similar Compounds
2-Phenoxyethanol: Used as a solvent and preservative in cosmetics and pharmaceuticals.
Ethylene Glycol Phenyl Ether Acrylate: Similar in structure but with different substituents, leading to variations in polymer properties.
Isobornyl Acrylate: Used in similar applications but provides different mechanical properties due to its rigid structure.
Uniqueness:
- 2-Phenoxyethyl acrylate is unique due to its balance of flexibility and reactivity. The phenoxyethyl group imparts flexibility, while the acrylate group allows for rapid polymerization and cross-linking, making it highly versatile in various applications .
Properties
IUPAC Name |
2-phenoxyethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVINYQDSSQUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56641-05-5, 34962-82-8 | |
Record name | Polyethylene glycol phenyl ether acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56641-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenoxyethyl acrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34962-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4040715 | |
Record name | 2-Phenoxyethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
48145-04-6, 56641-05-5 | |
Record name | Phenoxyethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=48145-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048145046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenoxyethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxyethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenol, ethoxylated, esters with acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPENOIC ACID, 2-PHENOXYETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N95C96I48M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-PEA?
A1: The molecular formula of 2-PEA is C11H12O3, and its molecular weight is 192.21 g/mol.
Q2: Which spectroscopic techniques are helpful in characterizing 2-PEA?
A2: Infrared spectroscopy (FTIR) [, , ], Nuclear Magnetic Resonance (1H NMR) spectrometry [, ], and solid-state 13C CP/MAS NMR [] are commonly employed for structural analysis of 2-PEA and its polymers.
Q3: Is 2-PEA used as a standalone polymer or as a component in copolymers?
A3: While 2-PEA can be polymerized alone [], it's frequently used as a comonomer in copolymers to tailor specific material properties. For instance, it's copolymerized with acrylamide to introduce hydrophobic associations [, , ].
Q4: How does the incorporation of 2-PEA affect the properties of acrylic-based materials?
A4: 2-PEA incorporation influences various properties, including hydrophobicity, refractive index, and mechanical strength. For example, it enhances the hydrophobicity of poly(acrylic acid) [] and contributes to the "glistening-free" nature of intraocular lens materials [].
Q5: What are some key applications of 2-PEA in materials science?
A5: 2-PEA finds applications in various fields, including: * Pressure-sensitive adhesives: It's used to improve the refractive index of optically clear acrylic adhesives []. * Holographic storage: It's utilized as a comonomer in photopolymers for holographic data storage due to its polymerization efficiency [, ]. * Hydrogels: It contributes to hydrophobicity and shape memory effects in temperature-sensitive hydrogels [, , ]. * Intraocular lenses: It's a crucial component in foldable, glistening-free acrylic intraocular lens materials [, , ]. * UV-curable coatings: It serves as a reactive diluent in UV-curable coatings, offering benefits like enhanced hardness and thermal stability [, ].
Q6: What role does 2-PEA play in the development of underwater adhesives?
A7: 2-PEA, with its hydrophobic aromatic groups, is crucial in creating non-swelling hydrogels that prevent water from disrupting adhesive interfaces. This characteristic allows for strong and repeatable underwater adhesion, as demonstrated in MXene/PHMP hydrogels [].
Q7: How does 2-PEA contribute to the shape memory effect in hydrogels?
A8: The hydrophobic interactions introduced by 2-PEA in hydrogels play a key role in achieving shape memory effects. These interactions, in synergy with hydrogen bonding from other monomers, contribute to the hydrogel's ability to fix and recover its shape in response to temperature changes [].
Q8: What influences the stability and properties of 2-PEA-based polymers?
A9: The synthesis conditions, such as monomer concentration, feed composition, and surfactant ratio, significantly impact the final polymer's properties []. Additionally, the molecular weight, hydrophobe content, block length, and hydrophobe distribution within the polymer chain also play a role [, ].
Q9: Can you elaborate on the interaction of 2-PEA-based polymers with surfactants?
A10: Studies reveal that 2-PEA-based polymers, like P(AM/POEA), readily interact with surfactants such as sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) []. This interaction is driven by hydrophobic association, leading to the formation of mixed micelle-like aggregates and a substantial increase in viscosity [].
Q10: How does the microstructure of 2-PEA copolymers affect their interaction with surfactants?
A11: Research shows that while the critical micelle concentration (CMC) of the surfactant remains unaffected by the copolymer microstructure, the extent of viscosity enhancement is influenced by the 2-PEA content (XH) and block size (NH) of the copolymer. Copolymers with larger XH or NH values exhibit greater viscosity enhancement upon surfactant addition [].
Q11: What techniques are used to investigate the aggregation behavior of 2-PEA copolymers?
A12: Various techniques are used to study the aggregation behavior, including: * Viscometry: Provides insights into the viscosity changes upon aggregation [, ]. * Fluorescence spectroscopy: Methods like luminescence probe, label fluorescence, and fluorescence quenching help understand the association properties and aggregate structure [, ]. * Transmission Electron Microscopy (TEM): Allows for direct visualization of the network structure formed by the polymer/surfactant aggregates [].
Q12: How is 2-PEA used in conjunction with other materials in specific applications?
A12: 2-PEA is often combined with other materials to achieve desired functionalities:
- Titanium dioxide (TiO2) dispersions: Poly(methacrylate)-block-poly(2-phenoxyethyl acrylate) acts as an effective dispersant for TiO2 in aqueous suspensions due to its diblock structure with a less polar anchoring head group and a water-dissociable stabilizing moiety [].
- Clay nanocomposites: Dual-functionalized laponite clay modified with 2-PEA enhances dispersion in organic solvents and vinyl monomers, leading to improved mechanical properties in PMMA nanocomposites [].
- Photoelastic organogels: Combining 2-PEA with liquid crystal molecules like 4-cyano-4'-pentylbiphenyl (5CB) results in photoelastic organogels with low modulus, high birefringence, and multi-stimuli responsiveness, opening possibilities for applications in sensing, encryption, and more [].
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